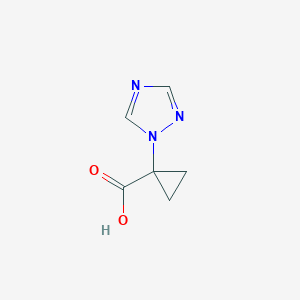
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: This can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Protection and deprotection steps: Protecting groups may be used to prevent side reactions during the synthesis. For example, the amine groups can be protected with Boc (tert-butyloxycarbonyl) groups and later deprotected using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism by which 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide: Lacks the thiophen-3-ylmethyl group.
3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide: Lacks the pyridin-2-ylmethyl group.
3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups in 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide provides unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPYPIINVGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
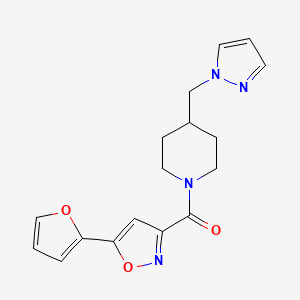
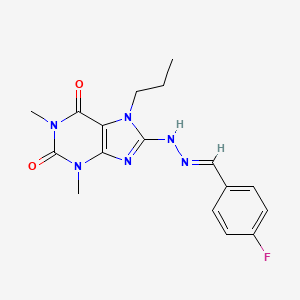
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
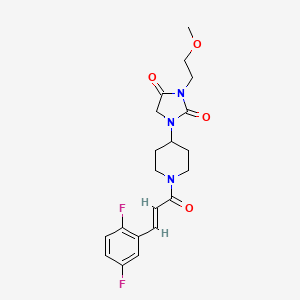
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
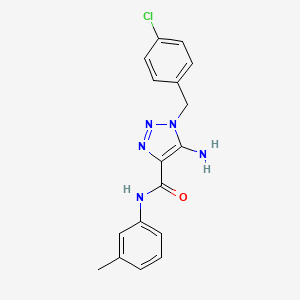
![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)
